![molecular formula C8H7FO2 B3042993 5-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 69464-49-9](/img/structure/B3042993.png)
5-Fluoro-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-Fluoro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 69464-49-9 . It has a molecular weight of 154.14 . The IUPAC name for this compound is 5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine .
Synthesis Analysis
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine can be achieved from 3-FLUOROCATECHOL and 1,2-Dibromoethane .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxine is represented by the InChI code: 1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydro-1,4-benzodioxine is a liquid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
Research demonstrates the potential of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives in treating bacterial infections and inflammatory conditions. A study synthesized new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial activity against various Gram-positive and Gram-negative strains. These compounds also displayed inhibition against the lipoxygenase enzyme, suggesting a role in treating inflammatory diseases (Abbasi et al., 2017).
Herbicidal Applications
5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their use as herbicides. Compounds in this category have shown herbicidal activity comparable to other protoporphyrinogen oxidase (protox)-inhibiting herbicides. One such compound demonstrated safety to crops like cotton and maize when applied at pre-emergent stages, suggesting its potential as an effective herbicide (Huang et al., 2005).
Antifungal Applications
A boron-containing molecule, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), derived from 5-Fluoro-2,3-dihydro-1,4-benzodioxine, has been identified as a promising antifungal agent for potentially treating onychomycosis, a fungal infection of nails. This molecule is currently undergoing clinical trials for topical treatment of this condition (Baker et al., 2006).
Anticancer Potential
Derivatives of 5-Fluoro-2,3-dihydro-1,4-benzodioxine have shown potential in anticancer therapy. Research indicates that certain compounds in this class can inhibit the growth of MCF-7 cancer cells and induce apoptosis, highlighting their potential role in cancer treatment (Saniger et al., 2003).
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These studies provide crucial insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture (Abbasi et al., 2020).
Antidepressant Properties
Research on dual-action antidepressants derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene indicates the potential antidepressant properties of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These compounds exhibit both serotonin receptor affinity and serotonin reuptake inhibition, which are key mechanisms in antidepressant action (Silanes et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the 2,3-dihydrobenzodioxine substructure, which is present in this compound, has the ability to interact with specific biological receptors and enzymes . These interactions can influence cellular pathways in a targeted manner .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Pharmacokinetics
The compound’s molecular weight (15414 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The compound’s solubility, stability, and permeability would also influence its ADME properties .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2,3-dihydro-1,4-benzodioxine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, the compound is typically stored at room temperature, suggesting that it is stable under these conditions .
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLFPHWBGATPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
69464-49-9 | |
Record name | 5-fluoro-2,3-dihydro-1,4-benzodioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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